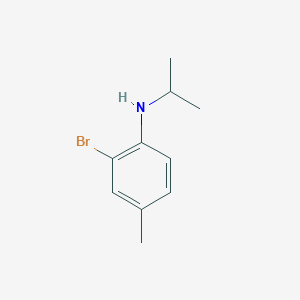

2-bromo-4-methyl-N-(propan-2-yl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-methyl-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITHSTPMDKNNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 Methyl N Propan 2 Yl Aniline

Regioselective Bromination Approaches to Anilines

The introduction of a bromine atom at a specific position on an aniline (B41778) ring is a challenging yet crucial transformation in the synthesis of 2-bromo-4-methyl-N-(propan-2-yl)aniline. The starting material for this step is typically 4-methylaniline (p-toluidine). The strong activating and ortho-, para-directing nature of the amino group requires careful strategy to achieve the desired 2-bromo substitution pattern.

Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline due to the high reactivity of the aromatic ring. youtube.combyjus.com To achieve mono-bromination at the desired ortho-position of 4-methylaniline, the reactivity of the amino group must be attenuated. This is commonly achieved by protecting the amino group as an acetamide. youtube.comdoubtnut.com

The synthesis of 2-bromo-4-methylaniline (B145976) from 4-methylaniline can be effectively carried out in a three-step process:

Acetylation: The amino group of p-toluidine is protected by reacting it with acetic anhydride to form N-acetyl-p-toluidine. doubtnut.com This protection moderates the activating effect of the amino group and provides steric hindrance, favoring mono-substitution.

Bromination: The resulting N-acetyl-p-toluidine is then subjected to electrophilic bromination, typically using bromine in acetic acid. doubtnut.com The acetyl group directs the incoming electrophile to the ortho position, yielding 2-bromo-N-acetyl-4-methylaniline.

Hydrolysis: The acetyl protecting group is subsequently removed by acid or base hydrolysis to afford the desired 2-bromo-4-methylaniline. doubtnut.com

The optimization of this process involves careful control of reaction conditions, such as temperature and solvent, to maximize the yield of the desired mono-brominated product and minimize the formation of di-brominated byproducts. echemi.com

Table 1: Comparison of Bromination Methods for Anilines

| Method | Reagent and Conditions | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Bromination | Br2 in polar solvent | Low (polybromination) | Simple procedure | Poor control, multiple products |

| Protected Bromination | 1. Acetic anhydride 2. Br2 in acetic acid 3. H+ or OH- | High (ortho to amine) | Excellent regiocontrol | Requires extra protection/deprotection steps | | Copper(II) Bromide | CuBr2 in ionic liquid | High (para to amine) | Milder conditions, no protection needed beilstein-journals.orgnih.gov | May not yield the desired ortho-isomer | | N-Bromosuccinimide (NBS) | NBS in various solvents | Solvent-dependent lookchem.com | Milder than Br2 | Selectivity can be an issue |

While traditional electrophilic substitution is effective, modern synthetic chemistry has seen the emergence of direct C-H functionalization as a more atom-economical approach. Palladium-catalyzed C-H bromination has been developed for aniline derivatives, which can overcome the inherent ortho/para selectivity of electrophilic bromination. researchgate.netrsc.org These methods often employ a directing group to guide the catalyst to a specific C-H bond. While much of the research has focused on meta-C-H functionalization, the development of catalysts for ortho-C-H bromination is an active area of research. bohrium.com

Another approach involves the use of copper(II) bromide in ionic liquids for the regioselective bromination of unprotected anilines. beilstein-journals.orgnih.govresearchgate.net This method has shown high yields and regioselectivity for para-bromination under mild conditions, offering a safer and more environmentally friendly alternative to traditional methods. beilstein-journals.orgnih.gov However, for the synthesis of 2-bromo-4-methylaniline, a method favoring ortho-bromination is required.

N-Alkylation Routes for N-(propan-2-yl)anilines

The introduction of the N-isopropyl group onto the 2-bromo-4-methylaniline core is the second key transformation. This can be achieved through several N-alkylation strategies, with reductive amination being a prominent and highly effective method.

Reductive amination is a versatile method for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com The process involves the reaction of an amine with a carbonyl compound, in this case, 2-bromo-4-methylaniline with acetone, to form an intermediate imine or enamine, which is then reduced in situ to the desired N-alkyated amine.

The general reaction is as follows: BrC₆H₃(CH₃)NH₂ + (CH₃)₂CO → [Imine Intermediate] --[Reducing Agent]--> BrC₆H₃(CH₃)NHCH(CH₃)₂

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common. masterorganicchemistry.com The choice of reducing agent and reaction conditions is crucial for selectivity, especially to avoid over-alkylation to the tertiary amine. Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone. masterorganicchemistry.com For electron-deficient anilines, more robust protocols using combinations like BH₃·THF/TMSCl/DMF or NaBH₄/TMSCl/DMF have been developed to achieve full conversion in short reaction times. thieme-connect.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Reactivity | pH Range | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | High | Neutral to Basic | Readily available, but can reduce the carbonyl starting material. |

| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | Acidic | Selectively reduces imines over ketones/aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | Neutral to Acidic | Non-toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com |

Direct N-alkylation of 2-bromo-4-methylaniline with an isopropyl source, such as 2-bromopropane or isopropyl tosylate, is another possible route. This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

However, this method is often plagued by a lack of selectivity, leading to the formation of a mixture of the desired secondary amine, the starting primary amine, and the over-alkylated tertiary amine. Controlling the stoichiometry of the reactants and the reaction conditions can help to favor the formation of the secondary amine, but separation of the product mixture can be challenging.

Chemo- and Regioselective Synthesis of Related Isomeric Derivatives

The synthesis of isomeric derivatives of this compound requires careful selection of starting materials and synthetic routes to control the regiochemistry of the substitution pattern. For example, the synthesis of 4-bromo-2-methyl-N-(propan-2-yl)aniline would start with 2-methylaniline (o-toluidine).

A patented process for the synthesis of 4-bromo-2-methylaniline (B145978) involves the protection of o-toluidine as N-(2-methylphenyl)acetamide, followed by bromination with N-bromosuccinimide in carbon tetrachloride, and subsequent hydrolysis. google.com This demonstrates how a change in the starting aniline isomer leads to a different regioisomer of the brominated product. Similarly, the synthesis of 4-bromo-3-methylaniline has been achieved through the bromination of m-toluidine or the reduction of 1-bromo-2-methyl-4-nitrobenzene. chemicalbook.com

The chemo- and regioselectivity of these syntheses are dictated by the directing effects of the substituents on the aniline ring and the choice of reagents and reaction conditions. mdpi.com The ability to selectively synthesize these various isomers is crucial for structure-activity relationship studies in drug discovery and for the development of materials with specific properties.

Sustainable and Green Chemistry Approaches in Synthesis

Traditional methods for N-alkylation of anilines often rely on alkyl halides, which can be toxic and produce significant salt waste, complicating purification processes. researchgate.net Modern sustainable approaches, particularly the "borrowing hydrogen" or "hydrogen autotransfer" (HT) strategy, offer a more atom-efficient and environmentally friendly alternative. nih.govnih.gov This methodology typically uses alcohols as alkylating agents, with the only byproduct being water. rsc.orgresearchgate.net The reaction involves the temporary dehydrogenation of the alcohol by a metal catalyst to form a carbonyl compound in situ. This intermediate then condenses with the amine, and the resulting imine is reduced by the metal hydride species, regenerating the catalyst for the next cycle. nih.gov This strategy avoids the need for stoichiometric reducing agents and alkyl halides, aligning with the core tenets of green chemistry. researchgate.net

Development of Eco-Friendly Catalytic Systems for Preparation

A significant focus of green synthesis is the replacement of hazardous and expensive catalysts with more sustainable alternatives. For the N-isopropylation of 2-bromo-4-methylaniline, research has shifted towards catalysts based on earth-abundant, non-precious metals, as well as highly efficient noble metal complexes that can be used in very low concentrations.

Non-Precious Metal Catalysts: The use of cost-effective and less toxic metals such as iron, cobalt, nickel, and manganese has gained considerable attention for N-alkylation reactions. nih.govresearchgate.net These metals offer a sustainable alternative to precious metal catalysts like palladium and platinum. researchgate.net

Manganese-based Catalysts: Defined manganese pincer complexes have demonstrated high efficiency in the selective N-alkylation of anilines with various alcohols, including the N-methylation using methanol under mild conditions. nih.gov A system using inexpensive and commercially available Manganese(II) chloride (MnCl₂) or Bromopentacarbonylmanganese(I) (MnBr(CO)₅) with triphenylphosphine as a ligand has also been developed for the N-alkylation of diverse aromatic amines. nih.gov

Iron-based Catalysts: Environmentally benign iron(II) salts, such as FeSO₄·7H₂O, have been successfully used to catalyze the synthesis of N-alkylanilines from arenes. chemistryviews.org

Nickel-based Catalysts: Nickel-based complexes are recognized as sustainable catalysts due to their low toxicity and cost-effectiveness. Systems like NiBr₂ have been shown to selectively catalyze the mono-alkylation of various aryl amines with alcohols. researchgate.net

Cobalt-based Catalysts: A cobalt catalyst supported by a metal-organic framework (MOF) has proven effective for the N-alkylation of aniline derivatives, showcasing excellent selectivity and yields. rsc.org

The table below summarizes representative eco-friendly catalytic systems applicable to the N-alkylation of aromatic amines, which could be adapted for the synthesis of this compound from 2-bromo-4-methylaniline and propan-2-ol.

| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Key Advantages |

| Manganese PNP Pincer Complex | t-BuOK | Toluene | 80 - 100 | 24 | High chemoselectivity, tolerates various functional groups. researchgate.netnih.gov |

| NiBr₂ / Ligand | KOH | - | 110 | 24 | Earth-abundant metal, selective for mono-alkylation. researchgate.net |

| Cobalt-MOF (UiO-67) | - | Toluene | 140 | 24 | Heterogeneous catalyst, excellent selectivity and yield. rsc.org |

| [RuH₂(PPh₃)₄] | t-BuOK | Toluene | Mild | 24 | Commercially available, high yields under mild conditions. nih.govresearchgate.net |

| Ir(III)-NHC Complex | Base | Solvent-free | 120 | - | High efficiency in solvent-free conditions. nih.gov |

Interactive Data Table Filter by catalyst type or solvent to explore different sustainable options.

Precious Metal Catalysts: While the focus is shifting towards non-precious metals, catalysts based on ruthenium (Ru) and iridium (Ir) remain highly relevant due to their exceptional efficiency, often under very mild conditions. nih.gov Commercially available ruthenium complexes have been used to alkylate a wide range of aromatic amines with primary alcohols, yielding secondary amines in high yields. nih.govresearchgate.net Similarly, nitrile-substituted N-heterocyclic carbene (NHC)–Ir(III) complexes have been shown to be highly effective for N-alkylation of amines with alcohols, even under solvent-free conditions. nih.gov

Exploration of Solvent-Free or Environmentally Benign Solvent Systems

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste, simplifies product purification, and can reduce energy consumption. journalcra.com

Mechanochemistry: Ball milling is a mechanochemical technique where reactions are induced by mechanical force rather than by dissolving the reactants. This solvent-free method has been successfully applied to the N-alkylation of various nitrogen-containing compounds, including imides, and presents a viable green route for the synthesis of N-alkylated anilines. beilstein-journals.org

Thermal Conditions: Solvent-free brominations have been achieved by reacting substrates with organic ammonium (B1175870) tribromides under thermal or microwave conditions. acgpubs.org This approach could be relevant for the initial bromination step to produce 2-bromo-4-methylaniline. N-alkylation reactions catalyzed by complexes like Ir(III)-NHC have also proven highly efficient in the absence of a solvent. nih.gov

Environmentally Benign Solvents: When a solvent is necessary, green chemistry promotes the use of non-toxic, renewable, and biodegradable options.

Zeolite Catalysis in the Vapor Phase: The selective N-alkylation of anilines has been achieved using lower alkanols in the vapor phase with acidic zeolite catalysts. This method operates at high temperatures (250°C to 350°C) and offers high selectivity for N-alkylation over C-alkylation. google.com

Green Solvents: Research into alternative solvents like ionic liquids, supercritical fluids, and bio-based solvents such as ethyl lactate is ongoing. journalcra.com For instance, a green process utilizing propylene carbonate as both a reagent and a solvent has been developed for the N-alkylation of various heterocyclic compounds. researchgate.net

The table below outlines different green solvent and solvent-free approaches that could be applied to the synthesis of this compound.

| Approach | Method | Reagents/Catalyst | Key Advantages |

| Solvent-Free | Mechanochemistry (Ball Milling) | Base (e.g., K₂CO₃), Alkyl Halide | Avoids solvent waste, simple setup, reduced energy consumption. beilstein-journals.org |

| Solvent-Free | Thermal/Microwave | Ir(III)-NHC catalyst, Alcohol | High yields, short reaction times, no solvent needed for purification. nih.govacgpubs.org |

| Benign Solvent | Vapor Phase Synthesis | Zeolite Catalyst | High selectivity for N-alkylation, continuous process potential. google.com |

| Benign Solvent | Green Solvent Media | Propylene Carbonate | Acts as both solvent and reagent, eco-friendly. researchgate.net |

Interactive Data Table Select an approach to see the corresponding methods and advantages.

By integrating these eco-friendly catalytic systems and advanced solvent strategies, the synthesis of this compound can be aligned with the principles of green chemistry, resulting in a more sustainable and efficient manufacturing process.

Elucidation of Reaction Mechanisms and Reactivity Patterns of 2 Bromo 4 Methyl N Propan 2 Yl Aniline

Transition-Metal-Catalyzed Cross-Coupling Chemistry

The bromine atom on the aromatic ring of 2-bromo-4-methyl-N-(propan-2-yl)aniline serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Palladium-based catalysts are most prominent in this field, though copper-catalyzed systems also play a significant role.

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium(0) catalysts are exceptionally effective at activating aryl halides for the formation of new C-C bonds, proceeding through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. nih.gov For this compound, the reaction would involve the palladium-catalyzed coupling with a boronic acid or ester. The general mechanism begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

While specific studies on this compound are not widely documented, research on the isomeric primary amine, 4-bromo-2-methylaniline (B145978), demonstrates the feasibility of this transformation. In one study, 4-bromo-2-methylaniline was reacted with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base at 90°C, yielding moderately substituted products. nih.govresearchgate.net The unprotected amino group ortho to the halide in substrates like 2-bromoanilines can be challenging, but effective catalyst systems, such as those using CataCXium A palladacycle with a base like K₃PO₄ in a solvent like 2-MeTHF, have been developed to provide good to excellent yields. nih.gov

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield | Reference |

| Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 33-46% (bis-substituted) | nih.gov, researchgate.net |

| Benzylboronic Ester | CataCXium A / Pd(OAc)₂ | K₃PO₄ | 2-MeTHF | 110 | 91% | nih.gov |

| Alkenyltrifluoroborate | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good yields | nih.gov |

| Phenylacetylene | Pd(OAc)₂, P(p-tol)₃ | DBU | N/A | 80 | Good yields | nih.gov |

Heck Reaction: The Heck reaction couples aryl halides with alkenes. organic-chemistry.org The catalytic cycle involves oxidative addition of this compound to a Pd(0) center. The resulting Pd(II) complex then coordinates with the alkene, followed by a syn-migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination forms the C-C double bond of the product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by a base. nih.gov The reaction typically favors the formation of the trans-alkene product. organic-chemistry.org A variety of palladium sources, including Pd(OAc)₂, can be effective catalysts. nih.gov

Sonogashira Coupling: This reaction creates a C-C bond between an aryl halide and a terminal alkyne. nih.govwikipedia.org The process is typically co-catalyzed by palladium and copper(I) salts. wikipedia.org The palladium cycle mirrors that of other cross-coupling reactions (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the Pd(II) intermediate. nrochemistry.com Copper-free Sonogashira protocols have also been developed, often requiring specific ligands or bases. organic-chemistry.orgucsb.edu For this compound, the reactivity would follow the general order for aryl halides: I > Br > Cl. wikipedia.org

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base like sodium tert-butoxide. wikipedia.orgresearchgate.net This reaction is particularly relevant for synthesizing more complex aniline (B41778) derivatives from this compound.

The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates the amine nucleophile. Deprotonation of the coordinated amine by the base forms a palladium amido complex. The final step is reductive elimination, which forms the new C-N bond, yielding the tri-substituted aniline product and regenerating the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical and has evolved over generations to accommodate a wide range of substrates, including sterically hindered and electron-rich or electron-poor partners. wikipedia.orgresearchgate.net For a substrate like this compound, which features both steric hindrance and electron-donating groups, a modern, bulky, and electron-rich phosphine ligand (e.g., a biarylphosphine like tBuBrettPhos) would likely be required for efficient coupling. nih.gov

| Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Outcome | Reference |

| Primary/Secondary Amines | [Pd₂(dba)₃] / (±)-BINAP | NaOBu-t | Toluene | 80 | General method for aryl bromides | chemspider.com |

| Aniline | Pd-tBuBrettPhos Precatalyst | K₂CO₃ | Dioxane | 100 | Effective for bromo-heterocycles | nih.gov |

| Volatile Amines | Pd(OAc)₂ / dppp | NaOBu-t | Toluene | 80 | Good yields for 2-bromopyridines | researchgate.net |

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, represent a classical alternative to palladium-based methods for forming C-N and C-O bonds. While often requiring harsher conditions (higher temperatures) than their palladium-catalyzed counterparts, modern developments have led to milder protocols. For this compound, a copper-catalyzed N-arylation (a Chan-Lam coupling variant) with an amine would typically involve a Cu(I) or Cu(II) catalyst, a ligand (such as a diamine), and a base. Copper-catalyzed amidation reactions have also been described. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor. uni.lu This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.

Mechanistic Studies of SNAr with Various Nucleophiles

The SNAr mechanism is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, an SNAr reaction would involve the attack of a nucleophile (e.g., an alkoxide, amine, or thiol) at the C2 carbon, with bromide acting as the leaving group. The presence of strong EWGs would be necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

Influence of Electronic and Steric Effects on SNAr Reactivity

The reactivity of this compound in SNAr reactions is significantly hindered by its electronic and steric profile.

Electronic Effects: The molecule possesses two electron-donating groups: the methyl group (-CH₃) at C4 and the N-isopropylamino group (-NHCH(CH₃)₂) at C1. Both groups increase the electron density of the benzene (B151609) ring, which destabilizes the negatively charged Meisenheimer complex required for the SNAr mechanism. Electron-donating groups are known to deactivate the ring towards nucleophilic attack. Successful SNAr reactions require potent electron-withdrawing groups (like -NO₂), which are absent on this molecule.

Steric Effects: The N-isopropylamino group and the ortho-bromo atom create considerable steric hindrance around the reaction center (C2). This bulkiness impedes the approach of an incoming nucleophile, further slowing down or preventing the initial addition step of the SNAr mechanism. Studies on related substituted anilines have shown that ortho-substituents can cause considerable reductions in reactivity.

Due to this combination of deactivating electronic effects and significant steric hindrance, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. For a reaction to proceed, it would likely require exceptionally harsh conditions or a different mechanistic pathway, such as one involving a benzyne (B1209423) intermediate, which is typically induced by very strong bases under high temperatures.

The reactivity of the benzene ring in this compound is dictated by the cumulative influence of its three substituents: the N-isopropylamino group, the bromo group, and the methyl group. The N-isopropyl group is a powerful activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be donated into the aromatic system via resonance. The methyl group is a less potent activating group, operating through an inductive effect, and it also directs incoming electrophiles to the ortho and para positions. Conversely, the bromine atom is a deactivating group but is also an ortho-, para-director.

In the case of this compound, the positions ortho to the strongly activating N-isopropyl group are C3 and C6. The positions ortho to the methyl group are C3 and C5. The directing vectors of these activating groups converge, strongly favoring electrophilic attack at the C3 and C5 positions. The bromine at C2 also directs to positions C3 and C5 (its ortho and para positions, respectively). Therefore, the unsubstituted C3 and C5 positions are the most electronically enriched and sterically accessible sites for electrophilic attack.

Table 1: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Meta/Para Directing |

| -NH(iPr) | C1 | +R > -I | Strong Activator | Ortho, Para |

| -Br | C2 | -I > +R | Weak Deactivator | Ortho, Para |

| -CH₃ | C4 | +I | Weak Activator | Ortho, Para |

Direct Halogenation Studies on the Aromatic Ring

While specific studies on the further halogenation of this compound are not extensively documented in publicly available literature, the regiochemical outcome can be reliably predicted based on established principles of electrophilic aromatic substitution (EAS). The synthesis of the parent compound, 2-bromo-4-methylaniline (B145976), often involves the bromination of N-acetyl-p-toluidine. doubtnut.com This strategy uses an acetyl protecting group to moderate the high reactivity of the amine, which would otherwise lead to polysubstitution.

For a direct halogenation (e.g., bromination with Br₂) on this compound, the incoming electrophile would be directed to the most nucleophilic sites. As established, the C3 and C5 positions are synergistically activated by all three substituents. Given the steric hindrance from the adjacent N-isopropyl group, the C5 position might be slightly favored over the C3 position, although a mixture of products is possible. Reaction conditions, such as the choice of halogenating agent (e.g., Br₂ vs. N-bromosuccinimide) and solvent, would be critical in controlling the selectivity and preventing potential side reactions. echemi.com

Nitration and Sulfonation Reaction Pathways

The introduction of nitro (-NO₂) or sulfo (-SO₃H) groups onto the aromatic ring follows the same mechanistic principles of electrophilic aromatic substitution. masterorganicchemistry.com

Nitration: This reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Given the high activation of the ring by the N-isopropylamino group, milder conditions might be required to prevent oxidative degradation of the aniline ring and to avoid polysubstitution. The nitronium ion would be directed to the C3 and C5 positions.

Sulfonation: This is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃), where SO₃ acts as the electrophile. masterorganicchemistry.com Like nitration, the reaction is expected to yield a mixture of 3-sulfo and 5-sulfo substituted products. The sulfonation reaction is often reversible, which can be exploited to control product distribution through thermodynamic control. masterorganicchemistry.com

Metalation and Lithiation Studies for Ortho-Functionalization

Ortho-functionalization via metalation, particularly lithiation, is a powerful tool in organic synthesis. For this compound, two primary competing pathways exist when treated with an organolithium reagent like n-butyllithium (n-BuLi):

Directed Ortho-Metalation (DoM): The N-isopropylamino group can direct the deprotonation of the adjacent C6 proton, which is the most acidic aromatic proton due to the inductive effect of the nitrogen. This would form a lithiated species at the C6 position.

Lithium-Halogen Exchange: The carbon-bromine bond at the C2 position is a prime site for lithium-halogen exchange. This process is typically very fast, especially at low temperatures, and would result in the formation of a lithiated species at the C2 position.

The outcome of the reaction is highly dependent on the specific conditions, including the choice of organolithium reagent, solvent, temperature, and additives. Generally, lithium-halogen exchange is kinetically favored and occurs much faster than deprotonation. Therefore, treatment with n-BuLi would most likely lead to the 2-lithio derivative, which can then be quenched with various electrophiles to introduce a wide range of functional groups at the C2 position, effectively replacing the bromine atom.

Table 2: Competing Pathways in the Lithiation of this compound

| Pathway | Reagent | Site of Lithiation | Intermediate | Potential Product (after electrophilic quench with E⁺) |

| Directed Ortho-Metalation | n-BuLi/TMEDA | C6 | 6-lithio-2-bromo-4-methyl-N-(propan-2-yl)aniline | 6-E-2-bromo-4-methyl-N-(propan-2-yl)aniline |

| Lithium-Halogen Exchange | n-BuLi | C2 | 2-lithio-4-methyl-N-(propan-2-yl)aniline | 2-E-4-methyl-N-(propan-2-yl)aniline |

Radical Chemistry Involving the Aryl Bromide or N-Isopropyl Group

The chemical structure of this compound offers sites for radical reactivity.

Aryl Radical Formation: The carbon-bromine bond is the weakest bond on the aromatic ring and can undergo homolytic cleavage under specific conditions (e.g., using radical initiators like AIBN with a hydrogen donor like tributyltin hydride, or via photolysis or transition-metal catalysis). This cleavage generates a highly reactive aryl radical at the C2 position. This radical intermediate could participate in a variety of transformations, including:

Reductive dehalogenation: Quenching the radical with a hydrogen atom source to yield 4-methyl-N-(propan-2-yl)aniline.

Radical-mediated cyclizations: Intramolecular reactions if a suitable radical acceptor is present in the molecule.

Cross-coupling reactions: Participation in certain transition-metal-catalyzed reactions that proceed through a radical mechanism.

N-Isopropyl Group Reactivity: While the C-Br bond is the most likely site for radical initiation, it is conceivable that under strong oxidative conditions, a nitrogen-centered radical cation could be formed. In related systems like N-cyclopropylanilines, such radicals can lead to the fragmentation of the alkyl group. For the N-isopropyl group, such reactivity is less probable but could potentially lead to side reactions under harsh oxidative conditions.

Advanced Spectroscopic and Structural Analysis for Mechanistic and Complex System Insights

High-Resolution Multi-Nuclear NMR Spectroscopy for Reaction Monitoring and Intermediate Identification

The anticipated ¹H NMR spectrum would feature distinct signals for the aromatic protons, the N-H proton, the isopropyl methine proton, and the isopropyl methyl protons. The aromatic region would display a complex splitting pattern due to the specific substitution on the benzene (B151609) ring. The methyl group at the C4 position would appear as a singlet, while the isopropyl group would present as a septet for the CH proton and a doublet for the two equivalent CH₃ groups.

The ¹³C NMR spectrum would complement the proton data, with distinct resonances for each carbon atom in the molecule. The chemical shifts would be influenced by the electronic effects of the bromine atom, the methyl group, and the N-isopropylamino group.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for confirming the connectivity of the molecule, which is especially useful for de novo structure elucidation. libretexts.orgwikipedia.orgslideshare.netharvard.edulibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. libretexts.orgwikipedia.org For "2-bromo-4-methyl-N-(propan-2-yl)aniline," key correlations would be observed between the N-H proton and the isopropyl CH proton, as well as between the isopropyl CH proton and the isopropyl CH₃ protons. Cross-peaks would also be expected between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.orgslideshare.net It would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the signal for the C4-methyl protons would correlate with the C4-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. slideshare.net This is particularly useful for connecting different parts of the molecule. For example, the N-H proton would show a correlation to the carbon atoms of the isopropyl group and the aromatic carbon atom at the C1 position. The aromatic protons would show correlations to neighboring and quaternary carbons within the benzene ring.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton Signal | Expected COSY Correlations | Expected HMBC Correlations |

| Aromatic Protons | Adjacent Aromatic Protons | Aromatic Carbons, C4-Methyl Carbon |

| N-H | Isopropyl CH | Isopropyl Carbons, C1 Aromatic Carbon |

| Isopropyl CH | N-H, Isopropyl CH₃ | Aromatic C1, Isopropyl CH₃ Carbons |

| Isopropyl CH₃ | Isopropyl CH | Isopropyl CH Carbon, Isopropyl CH₃ Carbon |

| C4-Methyl | None | Aromatic C3, C4, C5 |

This table is based on theoretical predictions and established principles of 2D NMR spectroscopy.

The rotation around the C-N bond in anilines can be restricted due to steric hindrance and electronic effects, leading to the existence of different conformers. pearson.commsu.edupearson.comunacademy.comyoutube.com Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes and to determine the energy barriers associated with them.

For "this compound," the bulky isopropyl group and the ortho-bromo substituent are expected to create a significant barrier to rotation around the C(aryl)-N bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different rotational isomers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the line shape changes as a function of temperature, the rate of rotation and the corresponding activation energy (rotational barrier) can be calculated. Such studies provide valuable information about the molecule's flexibility and the steric interactions governing its three-dimensional structure.

Single-Crystal X-ray Diffraction for Solid-State Conformational and Packing Analysis

While a crystal structure for "this compound" is not publicly available, single-crystal X-ray diffraction would be the definitive method to determine its solid-state conformation and crystal packing. nih.govnih.gov Analysis of related structures, such as those of other halogenated anilines, provides insights into the likely intermolecular interactions. acs.org

In the solid state, molecules of "this compound" would be expected to pack in a manner that maximizes favorable intermolecular interactions. Key interactions would likely include:

N-H···N Hydrogen Bonds: The secondary amine group can act as a hydrogen bond donor, forming chains or dimeric motifs with neighboring molecules. acs.org

C-H···π Interactions: The aromatic ring can act as a π-system, interacting with C-H bonds of the methyl and isopropyl groups of adjacent molecules.

Halogen Bonding: The bromine atom could potentially participate in halogen bonding, acting as an electrophilic cap that interacts with a nucleophilic region of a neighboring molecule. acs.org

Co-crystallization involves crystallizing a target molecule with a second "host" molecule to form a new crystalline solid with a defined stoichiometry and structure. This technique is a cornerstone of supramolecular chemistry and crystal engineering. tandfonline.comnih.govyoutube.com Aniline (B41778) derivatives have been shown to form co-crystals with various host molecules, driven by hydrogen bonding and other non-covalent interactions. acs.orgtandfonline.com

"this compound," with its hydrogen bond donor (N-H) and acceptor (N lone pair, aromatic π-system) sites, as well as the potential for halogen bonding, is a promising candidate for co-crystallization studies. Potential host molecules could include:

Carboxylic acids: To form robust N-H···O=C hydrogen bonds.

Pyridine-based compounds: To engage in N-H···N(pyridyl) hydrogen bonding. acs.org

Crown ethers or other macrocycles: To form host-guest complexes where the aniline derivative is encapsulated within the host's cavity. youtube.com

Such studies could lead to the formation of novel supramolecular assemblies with tailored architectures and properties.

Advanced Mass Spectrometry Techniques for Mechanistic Pathway Tracing

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Advanced MS techniques, particularly tandem mass spectrometry (MS/MS), can provide detailed structural information through the analysis of fragmentation patterns. nih.govresearchgate.netrsc.orgyoutube.commiamioh.eduyoutube.comnih.govlibretexts.org

For "this compound," electron impact (EI) ionization would likely lead to the formation of a molecular ion peak. Subsequent fragmentation could proceed through several pathways:

Alpha-cleavage: Loss of a methyl radical from the isopropyl group to form a stable iminium ion is a likely fragmentation pathway.

Loss of the isopropyl group: Cleavage of the C(aryl)-N bond or the N-C(isopropyl) bond could lead to the loss of the entire isopropyl group.

Fragmentation of the aromatic ring: This could involve the loss of Br, CH₃, or other small neutral molecules.

By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed. Furthermore, in the context of reaction monitoring, MS can be used to identify intermediates and byproducts, thereby providing crucial insights into reaction mechanisms involving this compound. nih.govrsc.org

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 228/230 | [M]⁺ | Molecular ion (isotope pattern due to Br) |

| 213/215 | [M - CH₃]⁺ | Alpha-cleavage from isopropyl group |

| 185/187 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 106 | [M - Br - C₃H₇]⁺ | Loss of bromine and isopropyl radicals |

This table presents hypothetical fragmentation patterns based on established mass spectrometry principles.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

The primary fragmentation of the molecular ion of this compound would likely involve several key pathways:

Alpha-Cleavage: This is a common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com For this compound, this would result in the loss of a methyl group from the isopropyl moiety, leading to a stable, resonance-stabilized cation.

Loss of the Isopropyl Group: Cleavage of the N-C bond connecting the isopropyl group to the aniline ring would result in the formation of a 2-bromo-4-methylaniline (B145976) radical cation and an isopropyl radical.

Loss of Bromine: Halogenated compounds often undergo fragmentation through the loss of the halogen atom. scribd.comyoutube.com The cleavage of the C-Br bond would result in a radical cation of N-isopropyl-4-methylaniline. The presence of bromine's characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) would be a key indicator in the mass spectrum. scribd.com

Ring Cleavage: Fragmentation of the aromatic ring itself can also occur, though it typically requires higher energy.

A plausible fragmentation pathway is outlined in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 242/244 | [C10H14BrN]+• | - | Molecular Ion |

| 227/229 | [C9H11BrN]+ | CH3• | Alpha-cleavage of the isopropyl group |

| 199 | [C7H8N]+• | Br• | Loss of a bromine radical |

| 184/186 | [C7H7Br]+• | C3H7N | Loss of the N-isopropylamine group |

This table is predictive and based on general fragmentation patterns of analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Novel Derivatives

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of unknown compounds and confirming the identity of newly synthesized derivatives. While no specific HRMS data for novel derivatives of this compound have been published, the application of this technique would be critical in any research involving the chemical modification of this molecule.

For instance, if this compound were used as a precursor in a reaction to introduce a new functional group (e.g., through a cross-coupling reaction at the bromine position), HRMS would be the definitive method to confirm the elemental formula of the product.

| Hypothetical Derivative | Chemical Formula | Calculated Exact Mass |

| Phenyl-substituted derivative | C16H19N | 225.1517 |

| Acetylated derivative | C12H16BrNO | 285.0415 |

| Cyano-substituted derivative | C11H13N2 | 173.1079 |

This table presents hypothetical derivatives and their calculated exact masses to illustrate the utility of HRMS.

Vibrational Spectroscopy (FTIR, Raman) for Probing Bonding and Conformational Changes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers detailed information about the bonding and three-dimensional structure of molecules. The vibrational modes of this compound can be analyzed by examining the characteristic frequencies of its functional groups. While a complete experimental vibrational analysis of this specific compound is not available, data from related anilines can provide a basis for interpretation. nih.govresearchgate.net

Analysis of Specific Group Vibrations in Different Chemical Environments

The vibrational spectrum of this compound would be characterized by several key absorption bands corresponding to its different functional groups. The positions of these bands can be sensitive to the molecule's chemical environment, such as the solvent or its aggregation state.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm-1) | Notes |

| N-H | Stretching | 3300-3500 | The presence of a secondary amine should result in a single, relatively sharp peak in this region. researchgate.net |

| C-H (aromatic) | Stretching | 3000-3100 | |

| C-H (aliphatic) | Stretching | 2850-3000 | Corresponding to the methyl and isopropyl groups. |

| C=C (aromatic) | Stretching | 1450-1600 | |

| N-H | Bending | 1500-1650 | |

| C-N | Stretching | 1250-1350 | |

| C-Br | Stretching | 500-650 | This peak is often weak in IR but may be stronger in the Raman spectrum. |

This table is based on established group frequencies and data from analogous compounds. chemicalbook.comnih.gov

In-situ Monitoring of Chemical Transformations

In-situ spectroscopic techniques, such as FTIR and Raman, are powerful tools for monitoring chemical reactions in real-time. fu-berlin.deresearchgate.net These methods allow for the tracking of reactant consumption, product formation, and the appearance of any transient intermediates.

For example, in a reaction involving the substitution of the bromine atom on this compound, in-situ FTIR could be employed to monitor the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the newly formed bond. This would provide valuable kinetic data and insights into the reaction mechanism. Similarly, if the N-H group were to undergo a reaction, changes in its characteristic stretching and bending frequencies would be readily observable. The ability to monitor these changes without the need for sample extraction makes in-situ spectroscopy a highly efficient method for reaction optimization. researchgate.net

Computational and Theoretical Chemistry Studies on 2 Bromo 4 Methyl N Propan 2 Yl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) can determine a molecule's electronic structure, which in turn governs its reactivity. For 2-bromo-4-methyl-N-(propan-2-yl)aniline, these calculations reveal how the interplay of the amino, methyl, and bromo substituents on the aniline (B41778) framework dictates its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with electrophiles and nucleophiles.

For this compound, the HOMO is expected to be primarily located on the aromatic ring and the nitrogen atom of the isopropylamino group. The electron-donating nature of the amino group and the methyl group increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted benzene (B151609). rsc.org The HOMO's energy indicates the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO is the lowest-energy orbital available to accept electrons, determining the molecule's electrophilicity. youtube.com In this molecule, the C-Br bond contributes significantly to the LUMO, indicating that this site is a potential target for nucleophilic attack.

Illustrative FMO Data for Substituted Anilines *

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.15 | -0.21 | 4.94 |

| 4-Methylaniline | -5.01 | -0.15 | 4.86 |

| 2-Bromoaniline | -5.32 | -0.85 | 4.47 |

| This compound | -5.10 | -0.78 | 4.32 |

Note: These values are representative examples based on typical DFT calculations (e.g., B3LYP/6-31G) and illustrate general trends. Actual values may vary based on the specific computational method and basis set used.*

Electrostatic Potential Surface (ESP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its noncovalent interactions and reaction sites. dtic.mil The ESP map is colored to represent different potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

For this compound, the ESP map would show a significant region of negative potential around the nitrogen atom, corresponding to its lone pair of electrons. This makes the nitrogen atom a primary site for protonation and hydrogen bonding. The aromatic ring itself will exhibit a nuanced potential, with the electron-donating amino and methyl groups increasing the negative potential, particularly at the ortho and para positions relative to their locations. rsc.org

A key feature for halogenated aromatic compounds is the phenomenon known as a "σ-hole." researchgate.netsemanticscholar.org This refers to a region of positive electrostatic potential on the halogen atom, located along the extension of the C-Br bond. This electropositive cap arises from the anisotropic distribution of electron density around the bromine atom and makes it capable of engaging in halogen bonding, a stabilizing noncovalent interaction with nucleophiles. researchgate.net

Illustrative ESP Data for this compound *

| Site | Feature | Typical Vmin/max (kcal/mol) | Predicted Reactivity |

| Nitrogen Atom | Negative Potential (Vmin) | -25 to -35 | Nucleophilic, H-bond acceptor |

| Bromine Atom (σ-hole) | Positive Potential (Vmax) | +15 to +25 | Electrophilic, Halogen bond donor |

| Aromatic Ring (π-system) | Negative Potential (Vmin) | -10 to -20 | Nucleophilic (EAS) |

Note: These values are illustrative and represent typical ranges found in computational studies of similar molecules. Vmin refers to the minimum electrostatic potential (most negative), and Vmax refers to the maximum (most positive).

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method is particularly effective for quantifying intramolecular delocalization effects, such as hyperconjugation, through second-order perturbation theory. nih.gov These interactions represent stabilizing electron transfers from occupied (donor) NBOs to unoccupied (acceptor) NBOs. acs.org

Illustrative NBO Second-Order Perturbation Energies (E(2)) for this compound *

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C2-C3) | ~5-10 | Hyperconjugation (Resonance) |

| n(N) | π(C5-C6) | ~40-50 | Hyperconjugation (Resonance) |

| σ(C4-H) | σ(C3-C5) | ~2-4 | Hyperconjugation |

| n(Br) | σ(C1-C2) | ~1-3 | Hyperconjugation |

Note: These are representative energy values for key interactions based on NBO analyses of substituted anilines. The specific values depend on the molecular geometry and computational level. n denotes a lone pair, and σ and π* denote antibonding orbitals.*

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

DFT is a workhorse of computational chemistry for studying reaction mechanisms. researchgate.net By mapping the potential energy surface, DFT calculations can identify transition states and intermediates, allowing for the determination of activation energies and reaction enthalpies. whiterose.ac.uk This provides a quantitative understanding of reaction feasibility and selectivity.

Energy Profiles for SNAr, EAS, and Cross-Coupling Reactions

Nucleophilic Aromatic Substitution (SNAr): The presence of a bromine atom on the aromatic ring makes this compound a substrate for SNAr reactions. In this two-step addition-elimination mechanism, a nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the bromide ion. nih.gov DFT calculations can model the energy of the transition state for the formation of this intermediate, which is typically the rate-determining step. The activation barrier is influenced by the ability of the ring and its substituents to stabilize the developing negative charge.

Electrophilic Aromatic Substitution (EAS): The aniline ring is highly activated towards EAS due to the electron-donating isopropylamino and methyl groups. byjus.com These groups direct incoming electrophiles primarily to the ortho and para positions. In this compound, the C5 and C3 positions are activated. DFT calculations are used to compare the activation energies for electrophilic attack at different positions on the ring. masterorganicchemistry.com This is done by calculating the stability of the cationic intermediate (the σ-complex or Wheland intermediate) for each pathway. researchgate.net The pathway with the lowest energy transition state will be the favored product.

Cross-Coupling Reactions: The C-Br bond provides a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govrsc.org These reactions are powerful methods for forming new carbon-carbon bonds. DFT studies have been instrumental in elucidating the complex catalytic cycles of these reactions, which typically involve oxidative addition, transmetalation, and reductive elimination steps. rsc.org Computational modeling can predict the activation energies for each step, identify the rate-limiting step, and explain how the choice of ligand and reaction conditions influences the efficiency and outcome of the coupling. mdpi.com

Illustrative Calculated Activation Energies (ΔG‡) for Reactions of this compound *

| Reaction Type | Position/Bond | Typical Calculated ΔG‡ (kcal/mol) |

| SNAr (with MeO⁻) | C2-Br | 25 - 30 |

| EAS (Nitration) | C5 | 15 - 20 |

| EAS (Nitration) | C3 | 18 - 23 |

| Suzuki Coupling (Oxidative Addition) | C2-Br | 10 - 15 |

Note: These values are illustrative and based on DFT studies of similar reaction types on substituted bromoanilines. They serve to compare the relative feasibility of different pathways.

Solvation Models and Their Influence on Reaction Energetics

Reactions are most often performed in solution, and the solvent can have a profound effect on reaction energetics and mechanisms. nih.gov Computational studies must account for these effects to provide realistic predictions. Solvation models in DFT can be broadly categorized as implicit or explicit.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which are often the most important contribution to solvation energy. It can significantly alter the calculated stability of charged intermediates and transition states compared to gas-phase calculations. researchgate.net

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method can be crucial for reactions where specific solvent coordination is part of the mechanism. chemrxiv.org Hybrid QM/MM models, where the solute is treated with quantum mechanics and the solvent with molecular mechanics, offer a balance between accuracy and computational cost.

The choice of solvation model can significantly influence the predicted activation energies and reaction profiles. For reactions involving charged species, like the intermediates in SNAr and EAS, implicit models are essential for obtaining qualitatively correct energy landscapes.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding solvent molecules.

The N-isopropyl group in this compound is a key determinant of its three-dimensional structure and reactivity. The rotation around the C(aryl)-N bond and the N-C(isopropyl) bond is subject to steric hindrance from the ortho-bromo substituent and the methyl group on the aniline ring. Understanding the energy barriers associated with these rotations is crucial for characterizing the molecule's conformational landscape.

Theoretical studies on similar N-substituted anilide derivatives have shown that the magnitude of rotational barriers is significantly influenced by the size of ortho-substituents. researchgate.net For this compound, the rotational barrier of the N-isopropyl group would be determined by performing constrained geometry optimizations. In this approach, the dihedral angle defining the rotation is systematically varied, and the energy of the molecule is calculated at each step. The resulting energy profile reveals the low-energy conformations (energy minima) and the transition states (energy maxima) that separate them. The energy difference between a minimum and a transition state corresponds to the rotational barrier.

A hypothetical energy profile for the rotation of the N-isopropyl group might reveal multiple stable conformers. The global minimum would represent the most populated conformation at equilibrium. The rotational barriers are critical in determining the rate of interconversion between these conformers. For instance, a high rotational barrier would imply that the different conformations are relatively stable and might be individually observable under certain conditions.

Illustrative Data Table: Calculated Rotational Barriers for the N-Isopropyl Group

| Transition State | Dihedral Angle (°) | Calculated Barrier (kcal/mol) |

|---|---|---|

| TS1 (A ↔ B) | 60 | 8.5 |

This table presents hypothetical data that would be generated from a computational study on the rotational barriers of the N-isopropyl group in this compound.

The behavior of this compound in solution is governed by its interactions with solvent molecules. MD simulations can model these interactions explicitly by placing the molecule in a box of solvent molecules (e.g., water, methanol, or dimethylformamide) and simulating their collective motion. researchgate.net Analysis of the simulation trajectory provides insights into the solvation structure and dynamics.

Radial distribution functions (RDFs) are commonly calculated from MD simulations to quantify the probability of finding a solvent atom at a certain distance from a specific atom in the solute molecule. For example, the RDF between the nitrogen atom of the aniline and the oxygen atom of water would reveal the structure of the hydration shell around the amino group. Hydrogen bonding between the N-H group and solvent molecules can be identified and its lifetime analyzed.

Furthermore, MD simulations can be used to calculate the potential of mean force (PMF) for the association of this compound with other chemical species, providing a measure of the binding affinity. These simulations are crucial for understanding its behavior in complex chemical environments.

Illustrative Data Table: Solvent Interaction Analysis from a 10 ns MD Simulation in Water

| Solute Atom | Solvent Atom | Peak of First Solvation Shell (Å) | Coordination Number |

|---|---|---|---|

| N (amine) | O (water) | 2.9 | 2.1 |

| Br | O (water) | 3.5 | 4.8 |

This table illustrates the type of data that would be obtained from an MD simulation to characterize the solvation of this compound in water.

Prediction of Spectroscopic Properties from First Principles

Computational quantum chemistry allows for the prediction of various spectroscopic properties from the fundamental principles of quantum mechanics. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be performed using methods like Density Functional Theory (DFT). researchgate.net The calculations are typically done by first optimizing the molecular geometry and then computing the NMR shielding tensors for each nucleus. The chemical shifts are then obtained by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the calculated ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predictions can help in assigning the peaks in an experimental spectrum. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) relative to TMS

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-NH) | 145.2 |

| C-2 (C-Br) | 118.9 |

| C-3 | 130.5 |

| C-4 (C-CH₃) | 129.8 |

| C-5 | 115.7 |

| C-6 | 128.3 |

| C (methyl) | 20.1 |

| C (isopropyl CH) | 48.6 |

This table provides hypothetical ¹³C NMR chemical shift values that would be the result of a DFT calculation for this compound.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations. globalresearchonline.net By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes. The calculated frequencies are often scaled to better match experimental values due to the neglect of anharmonicity in the theoretical model. researchgate.net

Theoretical electronic absorption spectra can be calculated using time-dependent DFT (TD-DFT). researchgate.net This method predicts the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. The calculations provide the excitation energies (often expressed in nm) and the oscillator strengths, which are related to the intensity of the absorption.

Illustrative Data Table: Calculated Vibrational Frequencies and Electronic Transitions

| Property | Calculated Value | Assignment |

|---|---|---|

| Vibrational Frequency | 3450 cm⁻¹ | N-H stretch |

| Vibrational Frequency | 2980 cm⁻¹ | C-H stretch (aliphatic) |

| Vibrational Frequency | 1610 cm⁻¹ | C=C stretch (aromatic) |

| Vibrational Frequency | 550 cm⁻¹ | C-Br stretch |

| Electronic Transition | 295 nm | π → π* |

This table presents a selection of hypothetical data from theoretical calculations of the vibrational and electronic spectra of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-4-methylaniline (B145976) |

Strategic Applications of 2 Bromo 4 Methyl N Propan 2 Yl Aniline in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Systems

The unique substitution pattern of 2-bromo-4-methyl-N-(propan-2-yl)aniline makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of a nucleophilic secondary amine, a reactive aryl bromide, and an activating methyl group provides multiple reaction sites for cyclization and functionalization reactions.

Synthesis of Indole (B1671886), Quinoline (B57606), and Other Nitrogen-Containing Heterocycles

The synthesis of indole and quinoline scaffolds, which are core structures in many pharmaceuticals and functional materials, represents a significant area of application for aniline (B41778) derivatives. While direct examples for the use of this compound in all these syntheses are not extensively documented, its structural features suggest its high potential in established synthetic routes.

Indole Derivatives:

The intramolecular cyclization of appropriately substituted anilines is a powerful strategy for indole synthesis. For instance, this compound can serve as a precursor to 2-methylindoline (B143341) derivatives through palladium-catalyzed asymmetric C(sp³)-H activation/cyclization. This highlights the utility of the N-isopropyl group in directing the formation of the heterocyclic ring.

A notable application involves the synthesis of methyl 2-bromophenyl(isopropyl)carbamate, which can be further cyclized. A mixture of 2-bromo-N-isopropylaniline in methyl chloroformate, when heated, yields the corresponding carbamate. This intermediate can then undergo palladium-catalyzed cyclization to form 2-methylindoline derivatives.

| Reactant | Reagents | Product | Yield |

| 2-bromo-N-isopropylaniline | Methyl chloroformate | Methyl 2-bromophenyl(isopropyl)carbamate | Quantitative |

| Methyl 2-bromophenyl(isopropyl)carbamate | Pd(OAc)₂, (R,R)-Me-DUPHOS, Cs₂CO₃, t-BuCO₂H | 2-methylindoline derivative | Not specified |

Quinoline Derivatives:

The synthesis of quinolines often involves the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors, followed by cyclization. sigmaaldrich.com Classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are cornerstones of quinoline chemistry. americanelements.comsigmaaldrich.comgoogle.com The presence of the methyl group on the aniline ring of this compound can influence the regioselectivity of these cyclization reactions. sigmaaldrich.com While specific patent literature details the synthesis of various bromo-substituted quinolines, direct application of this compound is not explicitly mentioned. google.com However, the related compound 2-bromo-4-methylaniline (B145976) is known to participate in palladium-catalyzed amination of 3-bromoquinoline. sigmaaldrich.com

Formation of Nitrogen-Containing Macrocycles and Cages

The construction of nitrogen-containing macrocycles and cages is a burgeoning field in supramolecular chemistry, with applications in molecular recognition, catalysis, and materials science. The bifunctional nature of this compound, possessing both a nucleophilic amine and a handle for cross-coupling reactions (the bromo group), makes it a promising candidate for the synthesis of these complex architectures.

A patent describes the synthesis of a diimide macrocyclic compound using 2-bromo-4-methylaniline as a key building block. patsnap.com In this process, the aniline is first reacted with 4-hydroxymethylphenylboronic acid in a Suzuki coupling reaction, followed by further transformations to yield the macrocyclic structure. patsnap.com This demonstrates the principle of using the bromoaniline moiety to build up larger, cyclic systems. Although this example does not use the N-isopropyl derivative, it establishes a clear precedent for the utility of this class of compounds in macrocycle synthesis.

Precursor for Advanced Organic Materials

The electronic and structural properties of this compound make it an attractive starting material for the development of advanced organic materials with tailored optoelectronic and sensory functions.

Integration into Conjugated Polymers and Oligomers for Optoelectronic Applications

Conjugated polymers and oligomers are the focus of intense research due to their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). psu.edunih.govnih.govnih.govrsc.org The introduction of substituted aniline units into polymer backbones can significantly influence their electronic properties, solubility, and processability.

The bromo- and amino-functionalities of this compound allow for its incorporation into polymer chains via various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. While specific examples detailing the use of this exact monomer are scarce, the general strategy of using substituted anilines is well-established for tuning the properties of conjugated materials. echemi.comresearchgate.net For instance, the related 2-bromo-4-methylaniline is a known intermediate in the synthesis of materials with potential applications in dyes and polymers. echemi.com The N-isopropyl group can enhance the solubility of the resulting polymers, which is a crucial factor for their application in solution-processed devices.

Development of Fluorescent Probes and Chemical Sensors

Fluorescent probes and chemical sensors are powerful tools for detecting and quantifying various analytes with high sensitivity and selectivity. nih.gov The design of these molecules often involves the functionalization of a fluorophore with a specific recognition unit. Aniline derivatives are frequently used as building blocks for fluorophores or as the recognition moiety itself.

The amino group of this compound can act as a recognition site for various analytes, and its electronic properties can be modulated upon binding, leading to a change in the fluorescence signal. The bromo substituent provides a convenient point for attaching the aniline unit to a known fluorophore scaffold through cross-coupling reactions. While the direct application of this compound in this context is not widely reported, the principles of fluorescent probe design strongly suggest its potential utility. nih.gov

Role in Catalysis and Ligand Design

The development of novel ligands is crucial for advancing transition metal catalysis. Substituted anilines are versatile precursors for a wide range of ligands, including Schiff bases, N-heterocyclic carbenes (NHCs), and phosphine-based ligands. The electronic and steric properties of the aniline can be fine-tuned to optimize the performance of the resulting catalyst.

The reaction of 2-bromo-4-methylaniline with various aldehydes or ketones can lead to the formation of imine ligands. nih.gov These ligands can then be complexed with transition metals to generate catalysts for various organic transformations. nih.govnih.govjmchemsci.comresearchgate.net For example, a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs have been synthesized and their metal complexes studied for their catalytic and non-linear optical properties. nih.gov Although this example uses the primary amine, similar reactivity can be expected for the N-isopropyl derivative, with the bulkier substituent potentially influencing the coordination geometry and catalytic activity of the resulting metal complexes.

Furthermore, the bromo- and amino-functionalities of this compound can be used to synthesize more complex ligand architectures. The bromo group can be converted to a phosphine (B1218219) or other coordinating group via lithiation and reaction with an appropriate electrophile, while the amino group can be incorporated into a chelating framework. While specific examples are not available for the target compound, the general principles of ligand synthesis underscore its potential in this area.

Synthesis of Chiral Ligands from the Aniline Scaffold

There is currently no available scientific literature detailing the synthesis of chiral ligands directly from the this compound scaffold. While the general principles of synthesizing chiral ligands from aniline derivatives are well-established, specific examples utilizing this particular substituted aniline are absent from published research. The development of chiral ligands is a pivotal area of asymmetric catalysis, and such molecules are often designed with specific steric and electronic properties to induce high levels of enantioselectivity in chemical reactions.

Evaluation in Metal-Catalyzed Transformations and Asymmetric Synthesis

Consistent with the lack of information on chiral ligand synthesis from this precursor, there are no available studies on the evaluation of this compound or its derivatives in metal-catalyzed transformations or asymmetric synthesis. Research in this area would typically involve the preparation of a novel ligand derived from the aniline and its subsequent testing in a variety of catalytic reactions, such as hydrogenations, cross-couplings, or cycloadditions, to assess its effectiveness in terms of catalytic activity and stereocontrol.

Chemoenzymatic Transformations and Biocatalysis

The fields of chemoenzymatic synthesis and biocatalysis offer powerful tools for the selective transformation of organic molecules. However, the application of these methods to this compound has not been documented in the scientific literature.

Use in Enzyme-Mediated Synthesis of Chiral Derivatives

There is no published research on the use of this compound in enzyme-mediated synthesis to produce chiral derivatives. Enzymes, such as lipases or hydrolases, can be employed for the kinetic resolution of racemic mixtures or the asymmetric modification of prochiral substrates. The application of this approach to the target aniline has yet to be explored in the available scientific literature.

Future Research Directions and Emerging Paradigms for 2 Bromo 4 Methyl N Propan 2 Yl Aniline Derivatives

Development of More Sustainable and Circular Chemistry Approaches

The synthesis of substituted anilines, including 2-bromo-4-methyl-N-(propan-2-yl)aniline, has traditionally relied on multi-step processes that can generate significant chemical waste. A key future direction is the development of greener synthetic routes that minimize environmental impact and adhere to the principles of circular chemistry.

A common approach to synthesizing 2-bromo-4-methylaniline (B145976), a precursor to the target compound, involves the acetylation of p-toluidine, followed by bromination and subsequent hydrolysis. doubtnut.com While effective, this method involves protection and deprotection steps, which reduce atom economy. Future research will likely focus on more direct and sustainable methods. For instance, the use of greener brominating agents to replace hazardous liquid bromine is a critical area of investigation. nih.gov One such approach involves the in-situ generation of bromine from less hazardous sources like a ceric ammonium (B1175870) nitrate–KBr combination in an ethanol-water medium. nih.gov Another sustainable method for bromination utilizes a brominating solution of potassium bromate (B103136) and potassium bromide. rsc.org

Furthermore, the principles of circular chemistry encourage the use of renewable feedstocks and the recycling of reagents and catalysts. Research into catalytic systems that can be easily recovered and reused, such as palladium nanocrystals on covalent organic frameworks for cross-coupling reactions, will be crucial. nih.gov The development of one-pot syntheses that combine multiple reaction steps without the isolation of intermediates will also contribute to more sustainable and efficient production of this compound derivatives.

Exploration of Novel Reactivity Modalities (e.g., Electrochemistry, Photoredox Catalysis)

The functionalization of the this compound scaffold can be significantly expanded through the exploration of novel reactivity modalities like electrochemistry and photoredox catalysis. These techniques offer mild reaction conditions and unique reaction pathways that are often inaccessible through traditional thermal methods.